tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate
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Overview
Description
tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique structure, which includes a tert-butyl group, a benzylamino group, and a hydroxycyclohexyl group, making it a valuable molecule for various chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate typically involves multiple steps. One common method includes the reaction of 4-hydroxycyclohexanone with benzylamine to form an intermediate, which is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often require a controlled temperature and the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the benzylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction typically produces an alcohol .
Scientific Research Applications
tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The hydroxycyclohexyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar protective group properties.
N-tert-butyl-4-aminobenzamide: Shares the tert-butyl and amino functionalities but differs in structure and reactivity
Uniqueness
tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate is unique due to its combination of functional groups, which provide a versatile platform for various chemical modifications and applications. Its structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug development .
Properties
Molecular Formula |
C19H30N2O3 |
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Molecular Weight |
334.5 g/mol |
IUPAC Name |
tert-butyl N-[4-[(benzylamino)methyl]-4-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-16-9-11-19(23,12-10-16)14-20-13-15-7-5-4-6-8-15/h4-8,16,20,23H,9-14H2,1-3H3,(H,21,22) |
InChI Key |
UTWJQFWAKKKSIH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)(CNCC2=CC=CC=C2)O |
Origin of Product |
United States |
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